molecular formula C44H43FN4O13 B6297832 Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone CAS No. 1926163-69-0

Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone

Cat. No.: B6297832
CAS No.: 1926163-69-0
M. Wt: 854.8 g/mol
InChI Key: MQKJXHFMXDJWAX-CHENQIBMSA-N
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Description

Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a synthetic compound that combines a fluorescein moiety with a peptide sequence and a fluoromethylketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone typically involves the following steps:

    Peptide Synthesis: The peptide sequence Tyr-Val-Ala-DL-Asp(OMe) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

    Fluorescein Conjugation: The peptide is then conjugated to a fluorescein derivative, such as fluorescein isothiocyanate (FITC), through a reaction with the amino group of the peptide.

    Fluoromethylketone Addition: Finally, the fluoromethylketone group is introduced through a reaction with the carboxyl group of the peptide, forming the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone can undergo various chemical reactions, including:

    Hydrolysis: The ester group (OMe) can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The fluorescein moiety can participate in redox reactions, altering its fluorescence properties.

    Substitution: The fluoromethylketone group can react with nucleophiles, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Hydrolysis: Formation of the carboxylic acid derivative.

    Oxidation/Reduction: Changes in the fluorescence properties of the fluorescein moiety.

Scientific Research Applications

Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone has several applications in scientific research:

    Enzyme Inhibition Studies: The fluoromethylketone group can act as an irreversible inhibitor of certain proteases, making this compound useful for studying enzyme activity.

    Fluorescence Imaging: The fluorescein moiety allows for the visualization of the compound in biological systems using fluorescence microscopy.

    Biochemical Assays: The compound can be used in assays to measure enzyme activity or to screen for potential inhibitors.

Mechanism of Action

The mechanism of action of Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves the interaction of the fluoromethylketone group with the active site of target enzymes. This interaction typically results in the formation of a covalent bond with a nucleophilic residue in the enzyme’s active site, leading to irreversible inhibition. The fluorescein moiety allows for the tracking and visualization of the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-chloromethylketone: Similar structure but with a chloromethylketone group instead of a fluoromethylketone group.

    Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-methylketone: Lacks the halogen atom in the ketone group.

Uniqueness

Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone is unique due to the presence of the fluoromethylketone group, which provides specific reactivity towards nucleophilic residues in enzyme active sites. This makes it a valuable tool for studying enzyme inhibition and activity.

Properties

IUPAC Name

methyl 3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H43FN4O13/c1-21(2)38(42(58)46-22(3)39(55)47-32(34(53)20-45)19-37(54)60-4)49-41(57)33(15-23-5-8-25(50)9-6-23)48-40(56)24-7-12-28-31(16-24)44(62-43(28)59)29-13-10-26(51)17-35(29)61-36-18-27(52)11-14-30(36)44/h5-14,16-18,21-22,32-33,38,50-52H,15,19-20H2,1-4H3,(H,46,58)(H,47,55)(H,48,56)(H,49,57)/t22-,32?,33-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKJXHFMXDJWAX-CHENQIBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H43FN4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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